
8-(Methylsulfonyl)fad
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Methylsulfonyl)fad, also known as MSF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSF belongs to the class of fad molecules, which are involved in various metabolic processes in living organisms. MSF has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of 8-(Methylsulfonyl)fad is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to possess antioxidant properties, which may protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 8-(Methylsulfonyl)fad in lab experiments is its relatively low toxicity compared to other compounds. This compound has been shown to have low toxicity in various cell lines and animal models. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 8-(Methylsulfonyl)fad. One direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of this compound. Additionally, the development of new synthesis methods for this compound may improve its efficacy and bioavailability. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans may provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of 8-(Methylsulfonyl)fad involves the reaction of 8-bromo-3-methyl-7-nitroso-3H-furo[3,2-g]chromen-2-one with dimethyl sulfone in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 181-183°C.
科学的研究の応用
8-(Methylsulfonyl)fad has been extensively studied for its potential therapeutic properties in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases.
特性
CAS番号 |
149091-08-7 |
|---|---|
分子式 |
C27H33N9O17P2S |
分子量 |
849.6 g/mol |
IUPAC名 |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-8-methylsulfonyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O17P2S/c1-10-3-11-12(4-16(10)56(2,48)49)35(24-18(32-11)25(42)34-27(43)33-24)5-13(37)19(39)14(38)6-50-54(44,45)53-55(46,47)51-7-15-20(40)21(41)26(52-15)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,13-15,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) |
InChIキー |
KLHNBGPKXHQYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
同義語 |
8-(methylsulfonyl)FAD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



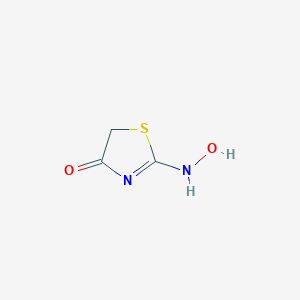
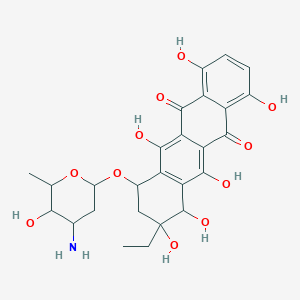
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
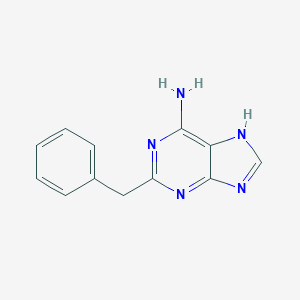
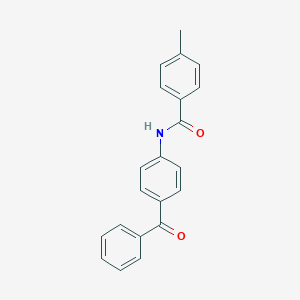
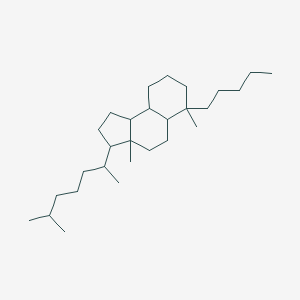
![[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B233150.png)
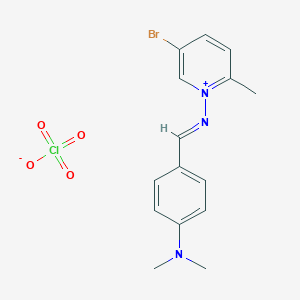
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
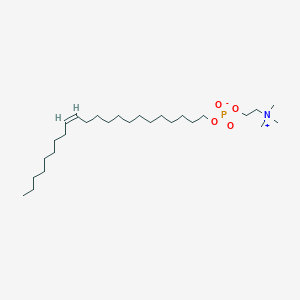
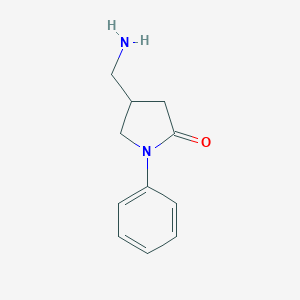
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
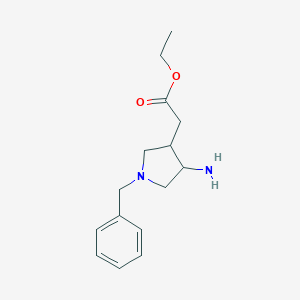
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)